Isoxazol-5-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, by the reaction of thiophen-2-carbaldehyde with rhodanine derivatives, 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones have been synthesized .Chemical Reactions Analysis
The resulting (4-oxo-5-thiophen-2-ylmethylen-2-thioxothiazolidin-3-yl)alkane carboxylic acids have been used to acylate the biogenic amine tryptamine and its derivatives .科学的研究の応用
Synthesis and Antibacterial Activity
Isoxazolyl compounds, similar to the core structure of the specified chemical, have been synthesized and studied for their antibacterial and antifungal properties. For example, Rajanarendar et al. (2010) describe the design, synthesis, and biological activity evaluation of novel spiro-isoxazolyl bis-[5,5′]thiazolidin-4-ones and spiro-isoxazolyl thiazolidin-4-one-[5,5′]-1,2-4 oxdiazolines, demonstrating significant activity against standard strains in microbiological assays (Rajanarendar et al., 2010).
Integrin Antagonism for Therapeutic Applications
The incorporation of spirocyclic scaffolds, akin to the one in the queried compound, into drug design, has been reported to enhance the pharmacological profile of therapeutic agents. Smallheer et al. (2004) synthesized analogues of an isoxazoline α(v)β(3) antagonist by incorporating spirocyclic scaffolds, yielding potent antagonists with selectivity over GPIIb/IIIa, demonstrating the potential of such structures in developing new therapeutics (Smallheer et al., 2004).
Antihypertensive Activity
Compounds with a 1-oxa-3,8-diazaspiro[4.5]decan scaffold have been explored for their antihypertensive activity. Caroon et al. (1981) synthesized a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, evaluating their efficacy as antihypertensive agents, highlighting the pharmacological relevance of such structures (Caroon et al., 1981).
Crystal Structure Analysis
The study of crystal structures of compounds containing oxa-thia-spiro-decene derivatives provides insights into their molecular dimensions and interactions. Parvez et al. (1997) reported on the crystal structures of compounds with similar motifs, contributing to the understanding of their physical and chemical properties (Parvez et al., 1997).
Biological Evaluation of Isoxazole Derivatives
The biological evaluation of isoxazole derivatives, as described by Radhika et al. (2020), demonstrates the anticancer and antitubercular potential of pyrazoline incorporated isoxazole compounds. This research underscores the versatility of isoxazole-based structures in drug discovery and development (Radhika et al., 2020).
作用機序
Target of Action
The primary target of Isoxazol-5-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) immune checkpoint . This checkpoint plays a crucial role in the immune system’s ability to differentiate between normal cells and foreign cells, such as cancer cells .
Mode of Action
Isoxazol-5-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone interacts with its target by inhibiting the PD-1/PD-L1 protein-protein interactions . This inhibition disrupts the immune checkpoint, potentially enhancing the immune system’s ability to recognize and destroy cancer cells .
Biochemical Pathways
By inhibiting this pathway, the compound may enhance the immune system’s ability to fight off cancer cells .
Result of Action
The inhibition of the PD-1/PD-L1 immune checkpoint can potentially enhance the immune system’s ability to recognize and destroy cancer cells . This could result in a decrease in tumor size and potentially halt the progression of the disease .
特性
IUPAC Name |
1,2-oxazol-5-yl-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c19-14(12-3-6-16-23-12)17-7-4-15(5-8-17)18(9-10-22-15)25(20,21)13-2-1-11-24-13/h1-3,6,11H,4-5,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAHUGKKIZYBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)C(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。